Cas no 29418-38-0 (Phenol,3-methyl-2-(2-phenyldiazenyl)-)

Phenol,3-methyl-2-(2-phenyldiazenyl)- structure
29418-38-0 structure
Product name:Phenol,3-methyl-2-(2-phenyldiazenyl)-
CAS No:29418-38-0
MF:C13H12N2O
MW:212.24718
CID:280680
PubChem ID:34558

Phenol,3-methyl-2-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-methyl-2-(2-phenyldiazenyl)-
    • LogP
    • (6E)-5-methyl-6-(phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
    • 2-(PHENYLAZO)-M-CRESOL
    • Benzolazo-m-Kresol
    • 29418-38-0
    • Inchi: InChI=1S/C13H12N2O/c1-10-6-5-9-12(16)13(10)15-14-11-7-3-2-4-8-11/h2-9,16H,1H3/b15-14+
    • InChI Key: LQMNSHHPVAMGSN-CCEZHUSRSA-N
    • SMILES: CC1=CC=CC(O)=C1/N=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 212.09506
  • Monoisotopic Mass: 212.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45Ų

Experimental Properties

  • PSA: 41.46

Phenol,3-methyl-2-(2-phenyldiazenyl)- Related Literature

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